what is the mechanism of action of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
what is the mechanism of action of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
An In-Depth Methodological Guide to Elucidating the Mechanism of Action of Novel Arylcyclohexylamines: A Case Study with 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Abstract
The compound 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride represents a novel chemical entity within the broader class of arylcyclohexylamines. As of this writing, its specific mechanism of action has not been elucidated in publicly available scientific literature. This guide, therefore, serves a dual purpose: first, to outline a comprehensive, scientifically rigorous, and industrially validated workflow for determining the mechanism of action of such a novel compound; and second, to hypothesize its likely pharmacological targets based on well-established structure-activity relationships of the arylcyclohexylamine class. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new psychoactive substances and therapeutic candidates.
Introduction: The Challenge of a Novel Arylcyclohexylamine
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is structurally related to a class of compounds known for their profound effects on the central nervous system (CNS).[1][2][3] The parent structure, arylcyclohexylamine, is the scaffold for well-known agents such as phencyclidine (PCP) and ketamine.[1][4] These compounds are primarily characterized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the receptor's ion channel pore.[1][2][4] This antagonism is the root of their dissociative anesthetic, analgesic, and, at sub-anesthetic doses, antidepressant effects.[1][5]
However, the pharmacology of arylcyclohexylamines is not monolithic. Depending on substitutions on the aryl ring, the cyclohexane ring, or the amine, these compounds can exhibit varying affinities for other targets, including the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors (σ1 and σ2).[3][6] Given the novel substitution pattern of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, a systematic investigation is required to determine its precise molecular targets and functional activity.
This guide presents a tiered, logical workflow to move from target prediction to in-depth functional characterization.
Tier 1: Initial Target Profiling and Liability Assessment
The first step in characterizing a novel compound is to cast a wide net to identify its most probable biological targets and rule out potential off-target liabilities that could lead to toxicity.
In Silico Prediction
Before initiating costly wet-lab experiments, computational methods can provide valuable, data-driven hypotheses. By comparing the structure of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride to databases of known ligands, algorithms can predict likely targets.[7][8]
Workflow:
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Chemical Similarity Searching: Utilize platforms like DrugBank or ChEMBL to identify known drugs with high structural similarity.[8]
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Pharmacophore Modeling: Based on the arylcyclohexylamine scaffold, generate a 3D pharmacophore model and screen it against a library of receptor structures.
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Target Prediction: Employ machine learning-based tools (e.g., SEA [Similarity Ensemble Approach]) that correlate ligand topology with biological targets.[7]
Expected Outcome: A ranked list of potential targets, with NMDA receptors, monoamine transporters, and sigma receptors likely scoring highest.
Broad Panel Screening
The most efficient experimental approach for initial target identification is to screen the compound against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services (e.g., Eurofins' SafetyScreen, Revvity's screening services) provide comprehensive panels for this purpose.[9]
Experimental Protocol: Broad Radioligand Binding Panel
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Objective: To identify significant binding interactions across a diverse set of CNS targets.
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Procedure:
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The test compound, 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, is prepared at a standard high concentration (e.g., 10 µM).
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The compound is incubated in parallel with membrane preparations or cells expressing dozens of different receptors (e.g., GPCRs, ion channels).[10]
-
Each reaction includes a specific radioligand for the target being assayed.
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The ability of the test compound to displace the radioligand is measured by scintillation counting.
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Results are expressed as a percentage of inhibition of radioligand binding.
-
-
Data Interpretation: A common threshold for a "hit" is >50% inhibition at the screening concentration. This indicates a potential binding affinity in the micromolar range or better and warrants further investigation.
Tier 2: Target Validation and Affinity Determination
Once primary "hits" are identified from the broad panel screen, the next step is to confirm these interactions and precisely quantify the compound's binding affinity (Kᵢ).
Primary Target Hypothesis
Based on the foundational knowledge of arylcyclohexylamines, the primary targets for focused validation are:
Experimental Protocol: Radioligand Competition Binding Assays
This set of experiments will determine the affinity (Kᵢ) of the compound for each hypothesized target.
Protocol: [³H]MK-801 Binding Assay for NMDA Receptor Affinity [13]
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Materials:
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Membrane Preparation: Homogenized rat brain tissue (cortex or hippocampus).[13]
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Radioligand: [³H]MK-801 (dizocilpine), a high-affinity NMDA channel blocker.
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Test Compound: 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (serial dilutions, e.g., 0.1 nM to 100 µM).
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Non-specific control: Unlabeled MK-801 (10 µM).
-
-
Procedure:
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Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
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Allow the reaction to reach equilibrium (e.g., 180 minutes at 25°C).[13]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantify radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (one-site fit) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Similar competition binding assays would be run for the other primary targets:
-
DAT Affinity: Using [³H]WIN 35,428 as the radioligand and cell membranes expressing human DAT (hDAT).[14]
-
Sigma-1 Affinity: Using -pentazocine as the radioligand and guinea pig liver membranes.[12][15]
-
Sigma-2 Affinity: Using [³H]DTG in the presence of (+)-pentazocine to mask σ₁ sites.[12][15]
Data Presentation: Affinity Profile
The results of these binding assays should be summarized in a clear, quantitative table.
| Target | Radioligand | Kᵢ (nM) of 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl |
| NMDA Receptor (PCP Site) | [³H]MK-801 | Hypothetical Value |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Hypothetical Value |
| Sigma-1 Receptor | -pentazocine | Hypothetical Value |
| Sigma-2 Receptor | [³H]DTG | Hypothetical Value |
| Table 1: Hypothetical affinity profile of the test compound. Lower Kᵢ values indicate higher binding affinity. |
Tier 3: Functional Characterization
Binding affinity does not describe the functional consequence of the drug-target interaction. A compound can be an agonist (activator), antagonist (blocker), or allosteric modulator. Functional assays are required to determine this.
Experimental Workflow for Functional Activity
The choice of functional assay depends on the target class.
Caption: Workflow for selecting functional assays based on target class.
Protocol: NMDA Receptor Functional Antagonism (Calcium Flux Assay)
This assay measures the ability of the compound to block NMDA-induced calcium influx into neurons, a direct consequence of channel antagonism.[16][17]
-
Cell Preparation: Use primary cultures of neurons (e.g., rat cerebellar granule neurons) or a cell line stably expressing NMDA receptors (e.g., HEK293).[16][17]
-
Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride.
-
Stimulate the cells with NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).
-
Measure the change in intracellular calcium via fluorescence using a plate reader.
-
-
Data Analysis: Plot the inhibition of the calcium response against the log concentration of the test compound to determine the functional IC₅₀.
Protocol: Dopamine Transporter Functional Inhibition Assay
This assay measures the compound's ability to block the reuptake of dopamine into cells expressing DAT.[14][18][19]
-
Cell Preparation: Use cells stably expressing human DAT (hDAT), such as CHO or HEK293 cells.[19]
-
Assay Procedure:
-
Pre-incubate the hDAT-expressing cells with various concentrations of the test compound.
-
Initiate uptake by adding a known concentration of [³H]Dopamine.
-
Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[19]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the amount of intracellular [³H]Dopamine using a scintillation counter.
-
-
Data Analysis: Plot the inhibition of dopamine uptake against the log concentration of the test compound to determine the IC₅₀.
Synthesizing the Mechanism of Action
By integrating the data from all three tiers, a comprehensive picture of the compound's mechanism of action emerges.
Hypothetical Conclusion: Based on its structural class, 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is hypothesized to be a potent, non-competitive antagonist of the NMDA receptor. The affinity and functional data from the described workflows would confirm this and quantify its potency (e.g., "a Kᵢ of X nM and a functional IC₅₀ of Y nM"). Furthermore, the data would reveal its selectivity profile. For instance, it might be found to be a potent NMDA receptor antagonist with weaker, but potentially significant, activity as a dopamine reuptake inhibitor, suggesting a complex pharmacological profile that could blend dissociative and stimulant-like properties.
Caption: Hypothesized dual mechanism of action pathway.
This systematic approach ensures that the mechanism of action for a novel compound like 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is characterized with scientific rigor, providing a solid foundation for further preclinical and clinical development or regulatory assessment.
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